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Compound of Interest

Compound Name:
2-Fluoro-5-methylphenylboronic

acid

Cat. No.: B068219 Get Quote

An In-Depth Technical Guide to 2-Fluoro-5-methylphenylboronic Acid for Advanced

Research

Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 2-Fluoro-5-methylphenylboronic acid, a

critical reagent in modern synthetic chemistry and pharmaceutical development. We will move

beyond basic data to discuss its synthesis, mechanistic roles, and strategic applications,

offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical Properties and
Specifications
2-Fluoro-5-methylphenylboronic acid is a substituted arylboronic acid that has gained

prominence for its utility in carbon-carbon bond formation.[1] Its molecular structure, featuring

both a fluorine atom and a methyl group, imparts unique reactivity and properties that are

highly valued in organic synthesis.[1]

The fundamental quantitative data for this compound are summarized below. Its molecular

weight, 153.95 g/mol , is a cornerstone for all stoichiometric calculations in reaction planning.[1]

[2][3][4]
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Property Value Source(s)

Molecular Weight 153.95 g/mol [1][3]

Molecular Formula C₇H₈BFO₂ [1][2][3]

CAS Number 166328-16-1 [1][2]

Appearance
White to off-white crystalline

powder
[1]

Melting Point 77-82 °C [3][5]

Common Synonyms

2-Fluoro-5-

methylbenzeneboronic acid, 6-

Fluoro-m-tolylboronic acid

[1]

Purity (Typical) ≥95% - ≥98% [1]

Synthesis and Mechanistic Considerations
The synthesis of arylboronic acids is a well-established field, often relying on the electrophilic

trapping of an organometallic intermediate.[6] A common and effective strategy for preparing 2-
Fluoro-5-methylphenylboronic acid involves a halogen-metal exchange followed by

borylation.

The causality behind this choice of pathway is twofold:

Precursor Availability: The starting material, a halogenated toluene derivative, is readily

accessible.

Reaction Control: Performing the reaction at cryogenic temperatures (-78 °C) is critical to

prevent unwanted side reactions of the highly reactive aryllithium intermediate.[7]

Representative Synthetic Protocol
This protocol describes a validated laboratory-scale synthesis. The self-validating nature of this

procedure lies in the in-process controls and final characterization steps which confirm the

identity and purity of the product.
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Step 1: Formation of the Aryllithium Reagent

Under an inert nitrogen atmosphere, add 1-bromo-2-fluoro-5-methylbenzene (1.0 eq) to a

flame-dried, three-neck flask containing anhydrous tetrahydrofuran (THF).

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise, maintaining the internal

temperature below -70 °C. The choice of n-BuLi is based on its high reactivity for efficient

halogen-metal exchange.

Stir the resulting solution at -78 °C for 2 hours to ensure complete formation of the aryllithium

intermediate.

Step 2: Electrophilic Quench with Borate Ester

In a separate flask, prepare a solution of triisopropyl borate (1.2 eq) in anhydrous THF.

Slowly add the triisopropyl borate solution to the aryllithium mixture at -78 °C. This step is the

electrophilic trapping that forms the boronate ester intermediate.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir for 12 hours.[7]

Step 3: Hydrolysis and Isolation

Cool the reaction mixture to 0 °C in an ice bath.

Carefully quench the reaction by adding 1N hydrochloric acid (HCl) until the pH of the

aqueous layer is approximately 5.[7] This hydrolysis step converts the boronate ester to the

desired boronic acid.

Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

Remove the solvent under reduced pressure. The resulting crude solid can be purified by

recrystallization or silica gel chromatography to yield the final product.
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Step 4: Analytical Characterization

¹H NMR: To confirm the aromatic and methyl proton signals and their respective integrations.

¹⁹F NMR: To verify the presence and chemical environment of the fluorine atom.

GC-MS: To confirm the molecular weight of the product and assess its purity.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
2-Fluoro-5-methylphenylboronic acid is a premier reagent for the palladium-catalyzed

Suzuki-Miyaura cross-coupling reaction.[1][8] This reaction is a cornerstone of modern organic

synthesis for its ability to efficiently form carbon-carbon bonds, particularly in the creation of

biaryl compounds which are prevalent in pharmaceuticals.[1][9]

The fluorine substituent on the phenyl ring enhances the compound's reactivity and selectivity

in these couplings.[1] Mechanistically, the electron-withdrawing nature of fluorine can influence

the transmetalation step of the catalytic cycle.[10]

The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[11]

[12] The three key stages are:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the

coupling partner (e.g., an aryl bromide).[11][13]

Transmetalation: The organic group from the boronic acid is transferred to the palladium

center. This step requires activation of the boronic acid by a base to form a more nucleophilic

boronate species.[9][13][14]

Reductive Elimination: The two organic partners are expelled from the palladium center,

forming the new C-C bond and regenerating the active Pd(0) catalyst.[11][13]
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of a Biaryl Compound
This protocol provides a robust method for coupling 2-Fluoro-5-methylphenylboronic acid
with an aryl bromide.

To a reaction vial, add the aryl bromide (1.0 eq), 2-Fluoro-5-methylphenylboronic acid (1.2

eq), potassium carbonate (K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05

eq). The base is crucial for activating the boronic acid.[14]

Seal the vial with a septum and purge with argon for 10 minutes. An inert atmosphere is

essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
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Add a deoxygenated solvent mixture, such as 1,4-dioxane and water (4:1 ratio). Water is

often necessary to solubilize the base and facilitate the formation of the active boronate

species.[11]

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction

progress by TLC or LC-MS.

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash

with water and brine.

Dry the organic layer, concentrate, and purify the crude product by column chromatography

to obtain the desired biaryl compound.

Strategic Value in Drug Discovery
Boronic acids are vital building blocks in medicinal chemistry, and fluorinated derivatives like 2-
Fluoro-5-methylphenylboronic acid are particularly valuable.[6][15]

Scaffold Synthesis: Its primary role is in the construction of complex molecular scaffolds via

Suzuki coupling, enabling the synthesis of novel drug candidates.[1][15]

Bioisosterism and Pharmacokinetics: The fluorine atom is often used as a bioisostere for a

hydrogen atom. Its incorporation can significantly improve a drug candidate's metabolic

stability by blocking sites susceptible to oxidative metabolism (e.g., by Cytochrome P450

enzymes). This can lead to enhanced bioavailability and a more favorable pharmacokinetic

profile.[15]

Target Binding: The unique electronic properties of fluorine can modulate the pKa of nearby

functional groups or participate in specific interactions (e.g., hydrogen bonds, dipole

interactions) with biological targets like protein active sites, thereby improving binding affinity

and potency.[10]
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Caption: Role in the drug discovery and development pipeline.

Handling and Safety
Like all boronic acids, 2-Fluoro-5-methylphenylboronic acid should be handled with care in a

well-ventilated fume hood. It may cause skin and eye irritation.[16] Appropriate personal
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protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Store

the compound in a tightly sealed container in a cool, dry place, as boronic acids can be

susceptible to dehydration, which may affect their reactivity.[16]

Conclusion
2-Fluoro-5-methylphenylboronic acid, with a molecular weight of 153.95 g/mol , is more than

just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical and

materials science.[1] Its value is derived from its efficient performance in the Suzuki-Miyaura

coupling and the strategic advantages conferred by its fluorine substituent, which can enhance

the pharmacokinetic properties of target molecules.[1][15] A thorough understanding of its

synthesis, reactivity, and handling is essential for any researcher aiming to leverage its full

potential in creating complex and high-value chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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